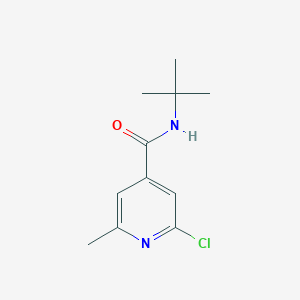
N-(tert-Butyl)-2-chloro-6-methylisonicotinamide
概要
説明
N-(tert-Butyl)-2-chloro-6-methylisonicotinamide is an organic compound that belongs to the class of isonicotinamides It features a tert-butyl group, a chlorine atom, and a methyl group attached to an isonicotinamide core
作用機序
Target of Action
Similar compounds have been found to exhibit antifungal activity against candida spp, including several multidrug-resistant strains .
Mode of Action
It’s known that the tert-butyl group in compounds can undergo various reactions, including nucleophilic substitution and elimination reactions . These reactions could potentially lead to changes in the target organisms or cells.
Biochemical Pathways
It’s known that the tert-butyl group can undergo reactions such as aldehyde deformylations, which involve distinct inner-sphere mechanisms . These mechanisms proceed via a sequence mainly including aldehyde end-on coordination, homolytic aldehyde C-C bond cleavage, and dioxygen O-O bond cleavage .
Pharmacokinetics
It’s known that the tert-butyl group in compounds can be metabolized by a number of cytochrome p450 enzymes (cyps) . This could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit potent antifungal activity against candida spp, including several multidrug-resistant strains .
Action Environment
The action, efficacy, and stability of N-(tert-Butyl)-2-chloro-6-methylisonicotinamide could potentially be influenced by various environmental factors. For instance, the reactivity of the tert-butyl group in compounds can be influenced by factors such as temperature and the presence of other chemical groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2-chloro-6-methylisonicotinamide typically involves the reaction of 2-chloro-6-methylisonicotinic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran (THF) and are conducted at room temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety during the production process .
化学反応の分析
Types of Reactions
N-(tert-Butyl)-2-chloro-6-methylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of N-(tert-Butyl)-2-amino-6-methylisonicotinamide.
Oxidation: Formation of 2-chloro-6-methylisonicotinic acid.
Reduction: Formation of this compound amine derivative.
科学的研究の応用
N-(tert-Butyl)-2-chloro-6-methylisonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of specialty chemicals and materials
類似化合物との比較
Similar Compounds
- N-(tert-Butyl)-2-chloroisonicotinamide
- N-(tert-Butyl)-6-methylisonicotinamide
- N-(tert-Butyl)-2-chloro-4-methylisonicotinamide
Uniqueness
N-(tert-Butyl)-2-chloro-6-methylisonicotinamide stands out due to the specific positioning of the chlorine and methyl groups on the isonicotinamide core. This unique arrangement imparts distinct chemical properties and reactivity patterns compared to its analogs. The presence of the tert-butyl group also enhances its stability and influences its interaction with biological targets .
特性
IUPAC Name |
N-tert-butyl-2-chloro-6-methylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7-5-8(6-9(12)13-7)10(15)14-11(2,3)4/h5-6H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWMGIBOWRQZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



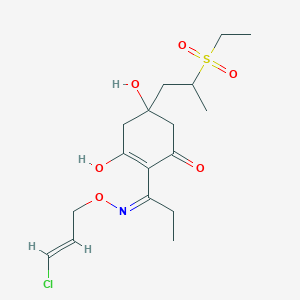
![1-[(4-Isothiocyanatophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B3081757.png)
![1-[(3-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B3081759.png)

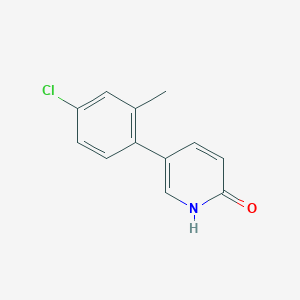
amino]thiophene-2-carboxylic acid](/img/structure/B3081789.png)
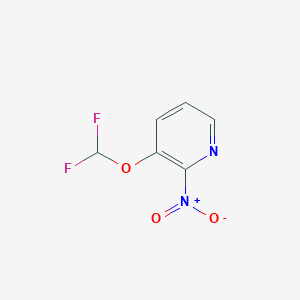
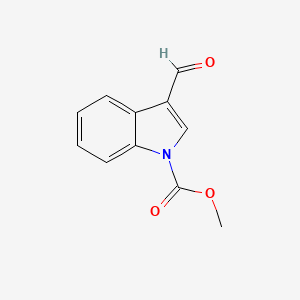
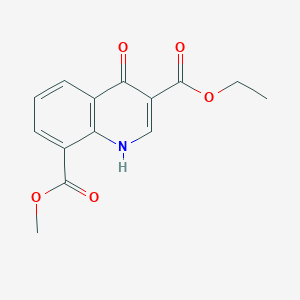
![2-Propylthiazolo[4,5-c]quinoline](/img/structure/B3081816.png)

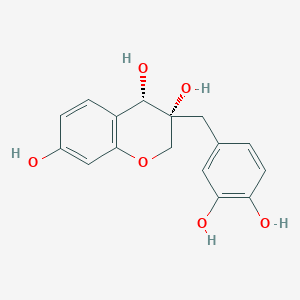
![4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine](/img/structure/B3081850.png)
